2-naphthyl 3-(4-methoxyphenyl)acrylate
Description
Properties
IUPAC Name |
naphthalen-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-18-10-6-15(7-11-18)8-13-20(21)23-19-12-9-16-4-2-3-5-17(16)14-19/h2-14H,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDMMHLFMQBQZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Photopolymerization and Photoinitiators
One of the primary applications of 2-naphthyl 3-(4-methoxyphenyl)acrylate is in photopolymerization processes. It serves as a photoinitiator due to its ability to absorb UV light and initiate polymerization reactions. This property is crucial in the development of advanced materials, particularly in coatings and adhesives.
- Case Study : Research has demonstrated that compounds like this compound can effectively initiate the polymerization of acrylates under UV light, leading to the formation of cross-linked networks that enhance material properties such as hardness and chemical resistance .
The compound exhibits notable biological activities, including antimicrobial and anticancer properties. The presence of the naphthyl group contributes to its effectiveness against various pathogens.
- Antimicrobial Activity : A study indicated that derivatives of naphthyl compounds display significant antimicrobial effects against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship suggests that modifications in the naphthyl moiety can enhance efficacy .
- Anticancer Potential : In vitro studies have shown that related compounds possess cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, typically starting from readily available naphthalene derivatives. Characterization techniques such as NMR spectroscopy and IR spectroscopy are used to confirm the structure and purity of the synthesized compounds.
| Technique | Details |
|---|---|
| NMR | Provides information on the molecular structure by analyzing chemical shifts. |
| IR | Identifies functional groups through characteristic absorption peaks. |
Material Science Applications
In material science, this compound is utilized in creating high-performance polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
- Example Application : This compound has been integrated into polymer blends used for protective coatings, where it enhances durability against environmental stressors .
Environmental Applications
The compound also shows promise in environmental applications, particularly in the degradation of pollutants through photocatalytic processes. Its ability to generate reactive species upon UV irradiation can facilitate the breakdown of organic contaminants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares 2-naphthyl 3-(4-methoxyphenyl)acrylate with key analogs, emphasizing substituent-driven differences:
Key Observations :
- Ester Group Impact : The 2-naphthyl group likely increases steric hindrance and lipophilicity compared to smaller esters (e.g., methyl, ethyl) or polar groups (4-methoxybenzyl). This could reduce solubility in polar solvents but enhance stability in hydrophobic environments .
- Substituent Effects : Bromine substitution (e.g., in compounds) introduces electron-withdrawing effects, altering reactivity in nucleophilic additions. Ortho-substituted analogs (e.g., 2-ethoxyphenyl) exhibit distorted molecular geometries, affecting packing and melting points .
- Core Structure Variations : Chalcone derivatives () replace the ester with a ketone, enhancing antioxidant activity due to improved radical scavenging capacity .
Physical and Chemical Properties
- Melting Points: Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate: 59°C (crystalline solid) . Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate: Oil at room temperature . 2-Naphthyl analog: Predicted to have a higher melting point than alkyl esters due to aromatic stacking, though experimental data are lacking.
Spectroscopic Data :
- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1719–1720 cm⁻¹ in brominated acrylates () . The 2-naphthyl ester may exhibit slight shifts due to conjugation with the aromatic system.
- NMR : Methoxy groups in 4-methoxyphenyl derivatives resonate at δ3.80–3.90 (¹H NMR), while brominated analogs show deshielded vinyl protons (δ8.50 for Z-14d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
